2-(4-(isopropylthio)phenyl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide 2-(4-(isopropylthio)phenyl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 2034373-44-7
VCID: VC4598735
InChI: InChI=1S/C20H27N3O2S/c1-15(2)26-19-8-6-16(7-9-19)11-20(24)22-17-12-21-23(13-17)14-18-5-3-4-10-25-18/h6-9,12-13,15,18H,3-5,10-11,14H2,1-2H3,(H,22,24)
SMILES: CC(C)SC1=CC=C(C=C1)CC(=O)NC2=CN(N=C2)CC3CCCCO3
Molecular Formula: C20H27N3O2S
Molecular Weight: 373.52

2-(4-(isopropylthio)phenyl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide

CAS No.: 2034373-44-7

Cat. No.: VC4598735

Molecular Formula: C20H27N3O2S

Molecular Weight: 373.52

* For research use only. Not for human or veterinary use.

2-(4-(isopropylthio)phenyl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide - 2034373-44-7

Specification

CAS No. 2034373-44-7
Molecular Formula C20H27N3O2S
Molecular Weight 373.52
IUPAC Name N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Standard InChI InChI=1S/C20H27N3O2S/c1-15(2)26-19-8-6-16(7-9-19)11-20(24)22-17-12-21-23(13-17)14-18-5-3-4-10-25-18/h6-9,12-13,15,18H,3-5,10-11,14H2,1-2H3,(H,22,24)
Standard InChI Key AGARWXOISRBNPS-UHFFFAOYSA-N
SMILES CC(C)SC1=CC=C(C=C1)CC(=O)NC2=CN(N=C2)CC3CCCCO3

Introduction

Structural Overview

The compound consists of the following structural components:

  • Phenyl ring with isopropylthio substitution: The phenyl ring is substituted at the para position with an isopropylthio (-SCH(CH3)2) group, which enhances its hydrophobicity and may influence biological interactions.

  • Acetamide group: The acetamide (-CONH-) moiety serves as a linker between the phenyl ring and the pyrazole derivative.

  • Pyrazole ring: A 1H-pyrazole core is substituted at the 4-position with an acetamide group and at the 1-position with a tetrahydro-2H-pyran-2-ylmethyl group, which introduces steric bulk and potential hydrogen-bonding interactions.

This combination of functional groups suggests that the compound may exhibit diverse chemical reactivity and biological activity.

Synthesis

While no specific synthesis route for this exact compound was found in the provided sources, general strategies for similar compounds can be inferred:

  • Step 1: Functionalization of the phenyl ring

    • The introduction of the isopropylthio group onto a phenyl precursor can be achieved using electrophilic substitution reactions, such as reacting a halogenated phenyl derivative with isopropanethiol in the presence of a base.

  • Step 2: Formation of the pyrazole core

    • The pyrazole moiety can be synthesized via cyclization reactions involving hydrazines and β-diketones or α,β-unsaturated ketones.

  • Step 3: Coupling with acetamide

    • The acetamide linkage can be formed by reacting an appropriate carboxylic acid derivative (e.g., acetic acid chloride) with the amine-functionalized pyrazole intermediate.

  • Step 4: Introduction of tetrahydro-2H-pyran-2-ylmethyl substituent

    • The tetrahydro-2H-pyran group can be introduced via alkylation reactions using tetrahydro-2H-pyran derivatives as alkylating agents.

Analytical Characterization

To confirm the structure, standard analytical techniques are employed:

  • NMR Spectroscopy (1H and 13C): Identifies chemical shifts corresponding to aromatic protons, aliphatic chains, and amide groups.

  • Mass Spectrometry (MS): Determines molecular weight and fragmentation pattern.

  • Infrared Spectroscopy (IR): Detects characteristic functional groups such as amides (C=O stretch) and thioethers (C-S stretch).

  • Elemental Analysis: Confirms empirical formula consistency.

Potential Applications

Although specific applications of this compound are not detailed in current literature, its structural features suggest potential uses:

  • Pharmaceutical Development:

    • The presence of a pyrazole ring indicates possible bioactivity, as pyrazoles are common in drugs targeting inflammation, cancer, or microbial infections.

    • The hydrophobic isopropylthio group may enhance membrane permeability.

  • Biological Activity Screening:

    • Compounds with similar structures have shown antimicrobial, anti-inflammatory, or anticancer properties in other studies.

    • Molecular docking or in vitro assays could evaluate its interaction with biological targets like enzymes or receptors.

  • Chemical Intermediates:

    • The compound could serve as a precursor for synthesizing more complex molecules with tailored properties.

Comparative Analysis

FeatureDescription
Molecular FormulaC17H23N3O2S
Functional GroupsPhenyl ring, thioether (-SCH(CH3)2), pyrazole, acetamide
Synthetic ChallengesMulti-step synthesis requiring regioselective reactions
Potential ApplicationsDrug discovery (anti-inflammatory, anticancer), chemical intermediate
Analytical Techniques for ValidationNMR, MS, IR spectroscopy

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